6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (molecular formula: C₂₁H₁₈N₄O₂, molecular weight: 358.40 g/mol) is a pyranopyrazole derivative characterized by a benzyloxy-substituted phenyl ring at position 4 and a methyl group at position 3 . Its structure includes a pyranopyrazole core, which is a privileged scaffold in medicinal chemistry due to its versatility in binding to biological targets.
Properties
IUPAC Name |
6-amino-3-methyl-4-(3-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-13-18-19(17(11-22)20(23)27-21(18)25-24-13)15-8-5-9-16(10-15)26-12-14-6-3-2-4-7-14/h2-10,19H,12,23H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTHCAUSYMRRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions. One common method involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without the use of a catalyst . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, purity, and yield on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Pyranopyrazole derivatives exhibit diverse biological activities depending on substituents at the phenyl ring (position 4) and alkyl/aryl groups at position 3. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Pyranopyrazole Derivatives
Key Observations :
- Metabolic Stability : Trifluoromethoxy (11i) and trifluoromethyl (11j, 11k) groups reduce oxidative metabolism, extending plasma half-life .
- Solubility: Hydroxyl-substituted AMDPC exhibits higher aqueous solubility but requires nanoformulation (e.g., PEG-PLGA micelles) for effective delivery due to poor innate solubility (1.28% drug loading) .
Key Observations :
- Higher yields (e.g., 80% for 10m ) are achieved with simpler substituents (e.g., 2,4-dimethylphenyl), while bulky groups (e.g., trifluoromethyl in 11j) reduce yields to 36% .
- The target compound’s moderate yield (~40–50%) reflects challenges in benzyloxy group incorporation .
Anticancer Activity :
- Glycosylated Derivatives (e.g., compound 6a in ) show IC₅₀ values <10 µM against leukemia and colon cancer cells, outperforming non-glycosylated analogues .
Antimicrobial Activity :
- Chlorophenyl Derivatives (e.g., 10n ) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to ofloxacin .
Enzyme Inhibition :
- 11i–11o () are potent PDE2 inhibitors, with IC₅₀ values in the nanomolar range, attributed to trifluoromethyl and methoxy groups enhancing target binding .
Biological Activity
The compound 6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a dihydropyrano-pyrazole framework, which is significant for its biological activity. The presence of the benzyloxy group enhances solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 358.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. In a study focused on various pyrazole compounds, including those structurally related to this compound, it was found that these compounds demonstrated significant inhibitory effects against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory and Antimicrobial Activity
The compound has also shown promise in anti-inflammatory assays. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, some derivatives have been reported to possess antimicrobial activity against various bacterial strains, making them candidates for further development as therapeutic agents .
HIV Inhibition
In a study investigating pyrazole-based compounds for HIV inhibition, derivatives similar to this compound were screened for their ability to inhibit HIV replication. Certain compounds exhibited non-toxic activity in vitro, indicating potential as novel antiviral agents .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Activity against bacteria | |
| HIV Inhibition | Reduced viral replication |
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring and the introduction of different substituents have been shown to enhance potency and selectivity against specific targets. For instance, the presence of electron-withdrawing groups often increases antitumor activity by stabilizing the compound's interaction with target enzymes or receptors .
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated a series of pyrazole derivatives against breast cancer cell lines. The findings indicated that compounds with specific halogen substitutions exhibited significantly higher cytotoxicity compared to their unsubstituted counterparts. The study highlighted the synergistic effects when combining these pyrazoles with traditional chemotherapy agents like doxorubicin, suggesting a promising avenue for enhancing treatment efficacy in resistant cancer types .
Case Study 2: Anti-HIV Activity
Another research effort focused on evaluating the anti-HIV potential of structurally similar pyrazoles. The results demonstrated that certain derivatives not only inhibited viral replication but also showed low cytotoxicity in human cell lines. This study emphasizes the importance of further exploring these compounds as part of a new class of antiviral drugs that could circumvent existing resistance mechanisms .
Q & A
Q. Methodological Answer
- NMR Spectroscopy : H NMR (DMSO-) for 6-amino-4-(4-bromophenyl) derivatives shows distinct peaks at δ = 1.78 (s, 3H, CH), 4.61 (s, 1H, CH), and aromatic protons at 7.12–7.50 ppm .
- X-ray Crystallography : Crystal structures confirm intramolecular H-bonding (e.g., N–H⋯O) and π-π stacking (centroid distance = 3.621 Å) in 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl) derivatives .
- IR Spectroscopy : Key stretches include CN (2187–2258 cm^{-1), NH (3412–3351 cm^{-1), and C=O (1643–1660 cm) .
How can computational methods resolve contradictions in experimental data for dihydropyrano[2,3-c]pyrazoles?
Advanced Data Contradiction Analysis
DFT calculations are critical for resolving stability discrepancies. For example, 6-amino-4-(p-chlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1q) was computationally determined to be 4.60 kcal/mol more stable than its 1,4-dihydro isomer (1q′) due to reduced steric strain and favorable orbital interactions . Experimental validation via X-ray crystallography corroborates these findings by confirming planar conformations in crystal lattices .
What methodologies are employed to evaluate the biological activity of these compounds?
Q. Basic to Advanced Approaches
- Anti-Cancer Activity : MTT assays using BCAP-37 cells assess cytotoxicity. For example, 6-amino-4-(2-hydroxyphenyl) derivatives reduce cell viability by >50% at 50 µg/mL without inducing apoptosis, suggesting non-apoptotic mechanisms .
- Antioxidant Screening : DPPH radical scavenging assays measure IC values. Chromone-functionalized pyrano[2,3-c]pyrazoles show enhanced activity (IC = 12–18 µM) due to phenolic -OH groups .
- Kinase Inhibition : Cyclin-dependent kinase 1 (CDK1) targeting is evaluated via Western blotting. Nanoformulated 6-amino-4-(3-(6-chloro-5-methylpyridin-3-yl)phenyl) derivatives reduce CDK1 expression by 60% in MDA-MB-231 cells .
How do reaction conditions (e.g., solvent, catalyst) influence synthetic outcomes?
Q. Advanced Experimental Design
- Solvent-Free vs. Aqueous Media : Solvent-free conditions with [BMIm]Br ionic liquid yield 94% of 6-amino-4-(4-methoxyphenyl) derivatives, while aqueous methods require TBAB to achieve similar yields .
- Catalyst Selection : Nano-ZrO catalysts reduce reaction times to 20 minutes for 6-amino-4-(3-bromophenyl) derivatives, compared to 2 hours with conventional acids .
- Temperature Effects : Microwave irradiation at 80°C improves regioselectivity for 6-amino-3-trifluoromethyl derivatives, minimizing side products .
What strategies validate the reproducibility of synthetic protocols across laboratories?
Q. Methodological Answer
- Cross-Validation : Independent replication of protocols (e.g., nano-eggshell/Ti(IV) catalysis) confirms yields within ±3% deviation .
- Elemental Analysis : C/H/N ratios for derivatives like 6-amino-4-(4-bromophenyl) must match theoretical values (e.g., C: 56.56%, H: 3.73%, N: 23.56%) .
- Mass Spectrometry : HRMS data (e.g., m/z 330.17 [M+H] for 6-amino-4-(3-bromophenyl) derivatives) ensures product identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
